N-ethyl-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide
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Overview
Description
N-ethyl-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an azetidine ring via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyridine Intermediate: The trifluoromethyl group is introduced to the pyridine ring through a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Ether Formation: The pyridine intermediate is then reacted with an azetidine derivative under basic conditions to form the ether linkage.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-ethyl-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-ethyl-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide: shares similarities with other trifluoromethylated pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azetidine ring, in particular, differentiates it from other trifluoromethylated compounds, potentially offering unique interactions with biological targets and novel applications in various fields.
Properties
IUPAC Name |
N-ethyl-3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c1-2-16-11(19)18-6-8(7-18)20-10-5-3-4-9(17-10)12(13,14)15/h3-5,8H,2,6-7H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKOUAATHXJCMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CC(C1)OC2=CC=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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